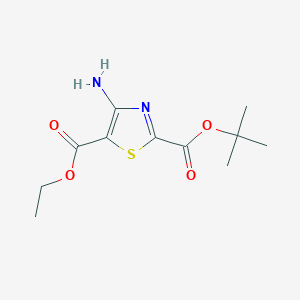

2-O-tert-butyl 5-O-ethyl 4-amino-1,3-thiazole-2,5-dicarboxylate

Description

2-O-tert-butyl 5-O-ethyl 4-amino-1,3-thiazole-2,5-dicarboxylate is a nitrogen- and sulfur-containing heterocyclic compound with a thiazole core functionalized by ester groups (tert-butyl and ethyl) and an amino substituent at the 4-position. Its molecular formula is C₁₁H₁₆N₂O₄S, distinguishing it from related imidazole or triazole derivatives due to the sulfur atom in the heterocyclic ring.

Properties

Molecular Formula |

C11H16N2O4S |

|---|---|

Molecular Weight |

272.32 g/mol |

IUPAC Name |

2-O-tert-butyl 5-O-ethyl 4-amino-1,3-thiazole-2,5-dicarboxylate |

InChI |

InChI=1S/C11H16N2O4S/c1-5-16-9(14)6-7(12)13-8(18-6)10(15)17-11(2,3)4/h5,12H2,1-4H3 |

InChI Key |

MAOKNMIPQGSADA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-tert-butyl 5-O-ethyl 4-amino-1,3-thiazole-2,5-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of tert-butyl and ethyl groups at the appropriate positions. The amino group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their differentiating features:

Key Observations:

- Amino Group: The 4-amino substituent in the target compound enables hydrogen bonding and nucleophilic reactivity, absent in the imidazole analog .

- Ester Groups : tert-butyl and ethyl esters provide steric protection against hydrolysis, similar to pyrrolidine derivatives , but decomposition in polar solvents (e.g., DMSO) may occur over time, as seen in hemiaminal analogs .

Stability and Reactivity

- Crystalline vs. Solution Stability : The target compound is expected to exhibit high stability in crystalline form, akin to hemiaminal derivatives . However, in solution, ester groups may undergo hydrolysis or rearrangement, particularly under acidic/basic conditions.

- Thermal Stability : Thiazole derivatives generally exhibit higher thermal stability than imidazoles due to aromaticity and sulfur’s electron-withdrawing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.